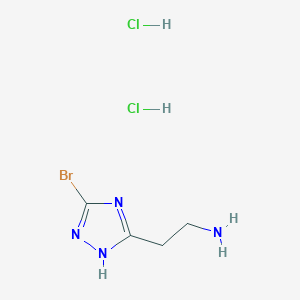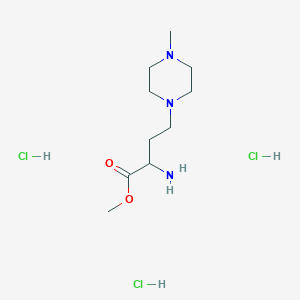
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole is a type of heterocyclic compound. It is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,4-triazole structure is a part of many biologically active compounds and has been the subject of many research studies due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . This method has been used to synthesize a variety of 1,2,4-triazole derivatives .Molecular Structure Analysis
The 1,2,4-triazole ring can exist in two isomeric forms . The structure of these derivatives is usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . They can act as ligands for transition metals to create coordination complexes .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are generally stable compounds. Their physical and chemical properties can vary depending on the specific substituents attached to the triazole ring .Scientific Research Applications
Metabolic Pathways and Bioactive Compound Synthesis
Research on compounds structurally similar to 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride focuses primarily on their metabolic pathways in organisms and their potential as precursors in the synthesis of bioactive compounds. For example, a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting complex metabolic pathways for brominated psychoactive substances (Kanamori et al., 2002). Such insights are crucial for understanding the pharmacokinetics and toxicological profiles of similar compounds.
Molecular Building Blocks for Frameworks
Another area of research involves the use of halogenated triazoles as molecular building blocks for creating metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies. A study synthesized halogeno(triazolyl)zinc complexes to explore their potential in forming three-dimensional structures through hydrogen bonding, demonstrating the versatility of triazoles in constructing advanced materials (Lincke et al., 2009).
Anticancer Compound Development
Research into the synthesis of new triazole derivatives for anticancer evaluation is another significant application. For instance, new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and screened against various cancer cell lines, indicating the potential of triazole compounds in developing novel anticancer therapies (Bekircan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2ClH/c5-4-7-3(1-2-6)8-9-4;;/h1-2,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDELHEMGAKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)
![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)

